

Solubility Profile of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzaldehyde

Cat. No.: B1281138

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **2-Bromo-4-nitrobenzaldehyde** in organic solvents. As a key intermediate in various synthetic pathways, understanding its solubility is critical for process optimization, purification, and formulation. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties to predict solubility behavior. Furthermore, it provides a detailed, adaptable experimental protocol for the accurate determination of this parameter using the widely accepted isothermal shake-flask method. This guide is intended to be a valuable resource for laboratory professionals requiring reliable solubility data for their research and development activities.

Physicochemical Properties and Predicted Solubility

While specific quantitative solubility data for **2-Bromo-4-nitrobenzaldehyde** is not extensively documented, its molecular structure and physicochemical properties provide a basis for predicting its behavior in various organic solvents. The principle of "like dissolves like" is a fundamental concept in this estimation. The presence of a polar nitro group and an aldehyde functional group, combined with a brominated aromatic ring, suggests a nuanced solubility profile.

For context, the solubility of structurally similar nitrobenzaldehydes has been reported qualitatively. For instance, 4-nitrobenzaldehyde is known to be soluble in organic solvents such as ethanol, acetone, and chloroform.^[1] Similarly, 3-nitrobenzaldehyde shows good solubility in alcohols, aromatic hydrocarbons, and chloroform.^[2] Based on these analogs and the inherent properties of **2-Bromo-4-nitrobenzaldehyde**, a general solubility pattern can be anticipated.

The following table summarizes the key physicochemical properties of **2-Bromo-4-nitrobenzaldehyde**.

Property	Value	Source
CAS Number	5274-71-5	[3][4]
Molecular Formula	C ₇ H ₄ BrNO ₃	[3][4]
Molecular Weight	230.02 g/mol	[4][5]
Appearance	Pale yellow solid	[6]
Melting Point	81-82 °C	[6]
LogP (Octanol/Water Partition Coefficient)	2.17	[3]
Polar Surface Area (PSA)	62.89 Å ²	[3]

Predicted Solubility:

- Polar Aprotic Solvents (e.g., Acetone, N,N-Dimethylformamide, Acetonitrile): High solubility is expected due to the polarity of the nitro and aldehyde groups.
- Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated, facilitated by hydrogen bonding with the carbonyl oxygen and nitro group.
- Non-Polar Solvents (e.g., Toluene, Cyclohexane): Lower solubility is predicted due to the overall polarity of the molecule, though the aromatic ring may provide some affinity for aromatic solvents like toluene.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a solid compound in a liquid solvent.^{[7][8][9]} The following protocol provides a detailed methodology that can be adapted to determine the solubility of **2-Bromo-4-nitrobenzaldehyde** in any organic solvent of interest.

Objective

To determine the equilibrium solubility of **2-Bromo-4-nitrobenzaldehyde** in a selected organic solvent at a specified temperature (e.g., 298.15 K / 25 °C).

Materials and Equipment

- **2-Bromo-4-nitrobenzaldehyde** (high purity solid)
- Selected organic solvent(s) (analytical grade or higher)
- Analytical balance (± 0.1 mg or better)
- Thermostatically controlled shaker or water bath
- Screw-capped vials (e.g., 10-20 mL glass vials with inert caps)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μ m or 0.45 μ m, compatible with the solvent)
- Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)

Procedure

Step 1: Preparation of Saturated Solutions

- Add an excess amount of solid **2-Bromo-4-nitrobenzaldehyde** to several vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

- Add a known volume or mass of the selected organic solvent to each vial.
- Securely cap the vials to prevent solvent evaporation during the experiment.

Step 2: Equilibration

- Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.
- Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours.^[7]
- To confirm equilibrium, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration of the solute in the solution remains constant.

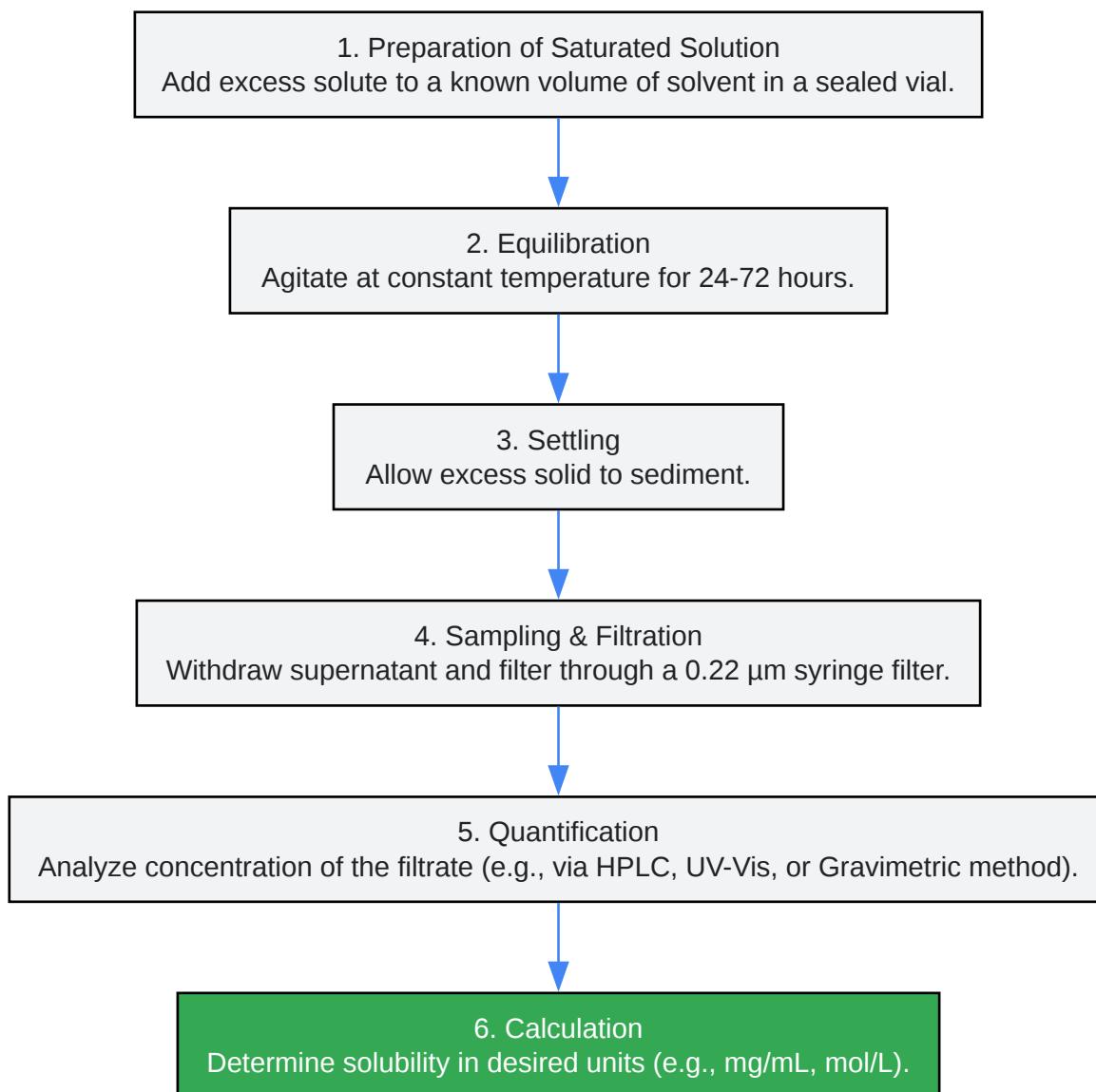
Step 3: Sample Collection and Preparation

- Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid precipitation due to temperature changes, the pipette can be pre-warmed to the experimental temperature.
- Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material must be chemically compatible with the chosen solvent.

Step 4: Quantification

The concentration of **2-Bromo-4-nitrobenzaldehyde** in the filtered, saturated solution can be determined by several analytical methods.

- High-Performance Liquid Chromatography (HPLC-UV): This is a highly accurate and specific method. A calibration curve must be prepared using standard solutions of **2-Bromo-4-nitrobenzaldehyde** of known concentrations. The filtered sample is then diluted to fall within the calibration range and analyzed.


- UV-Vis Spectrophotometry: If **2-Bromo-4-nitrobenzaldehyde** has a distinct UV-Vis absorbance peak at a wavelength where the solvent does not absorb, this method can be used. A calibration curve of absorbance versus concentration is required.
- Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed evaporating dish.^[10] The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood or under gentle heat). The dish is then dried in an oven at a temperature below the compound's melting point until a constant weight is achieved.^{[10][11]}

Step 5: Calculation of Solubility

- From the concentration determined in the quantification step, calculate the mass of **2-Bromo-4-nitrobenzaldehyde** dissolved in the volume of the sample taken.
- Express the solubility in desired units, such as grams per 100 mL of solvent (g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L). If using gravimetric analysis, the solubility is the final mass of the residue divided by the initial volume of the solution.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Bromo-4-nitrobenzaldehyde | CAS#:5274-71-5 | Chemsoc [chemsoc.com]
- 4. 2-Bromo-4-nitrobenzaldehyde | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. who.int [who.int]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Environmental Express [environmentalexpress.com]
- 11. cefns.nau.edu [cefns.nau.edu]
- To cite this document: BenchChem. [Solubility Profile of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281138#2-bromo-4-nitrobenzaldehyde-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com